molecular formula C18H19NO2 B1357837 3-(Morpholinomethyl)benzophenone CAS No. 763863-61-2

3-(Morpholinomethyl)benzophenone

Cat. No.: B1357837
CAS No.: 763863-61-2
M. Wt: 281.3 g/mol
InChI Key: IOSHIWJAYLGKFL-UHFFFAOYSA-N
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Description

3-(Morpholinomethyl)benzophenone is an organic compound with the molecular formula C18H19NO2. It is a derivative of benzophenone, where a morpholinomethyl group is attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholinomethyl)benzophenone typically involves the reaction of benzophenone with morpholine in the presence of a suitable catalyst. One common method is the Mannich reaction, where benzophenone is reacted with formaldehyde and morpholine under acidic conditions to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-(Morpholinomethyl)benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Morpholinomethyl)benzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Morpholinomethyl)benzophenone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Morpholinomethyl)benzophenone is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, reactivity, and potential biological activities compared to its parent compound and other derivatives .

Biological Activity

3-(Morpholinomethyl)benzophenone, a derivative of benzophenone, has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a morpholine group attached to the benzophenone structure. Its chemical formula is C17H19N1O2C_{17}H_{19}N_{1}O_{2}, and it possesses a molecular weight of approximately 285.34 g/mol. The morpholine moiety is significant for its influence on the compound's biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of benzophenone with morpholine derivatives under specific conditions. The general reaction can be outlined as follows:

  • Starting Materials : Benzophenone and morpholine.
  • Reaction Conditions : Typically carried out in an organic solvent with a catalyst.
  • Yield : The yield can vary based on reaction conditions but is generally optimized for maximum output.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating various benzophenone derivatives, it was found that this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.

CompoundAntimicrobial ActivityMinimum Inhibitory Concentration (MIC)
This compoundStrong against Staphylococcus aureus and Escherichia coli32 µg/mL

The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer applications. In vitro studies revealed that the compound inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
A54920Cell cycle arrest at G2/M phase

The proposed mechanism involves the modulation of key signaling pathways associated with cell growth and survival, such as the PI3K/Akt pathway.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various benzophenone derivatives highlighted that this compound exhibited superior antibacterial properties compared to its analogs. The study utilized disk diffusion methods to assess efficacy against clinical strains.
  • Anticancer Research : In a comparative study involving multiple compounds, this compound was evaluated for its cytotoxic effects on cancer cells. Results indicated that it was more effective than traditional chemotherapeutics at similar concentrations, suggesting potential for further development as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameKey FeaturesBiological Activity
2-Morpholinomethyl benzophenoneLacks the specific substituent at the 3-positionModerate antimicrobial activity
3-Bromo-3'-morpholinomethyl benzophenoneEnhanced reactivity due to bromine substitutionStronger antimicrobial properties
Benzophenone-3Commonly used in sunscreensLimited antibacterial activity

Properties

IUPAC Name

[3-(morpholin-4-ylmethyl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-18(16-6-2-1-3-7-16)17-8-4-5-15(13-17)14-19-9-11-21-12-10-19/h1-8,13H,9-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSHIWJAYLGKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80607773
Record name {3-[(Morpholin-4-yl)methyl]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80607773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763863-61-2
Record name {3-[(Morpholin-4-yl)methyl]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80607773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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